molecular formula C7H12ClNO B6208154 8-oxa-4-azatricyclo[4.2.1.0,3,7]nonane hydrochloride CAS No. 2703781-99-9

8-oxa-4-azatricyclo[4.2.1.0,3,7]nonane hydrochloride

Cat. No.: B6208154
CAS No.: 2703781-99-9
M. Wt: 161.6
InChI Key:
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Description

8-Oxa-4-azatricyclo[4.2.1.0,3,7]nonane hydrochloride is a chemical compound with a unique tricyclic structure. It is known for its potential applications in various scientific fields, including chemistry, biology, and medicine. The compound’s structure features a combination of oxygen and nitrogen atoms within a tricyclic framework, making it an interesting subject for research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 8-oxa-4-azatricyclo[4.2.1.0,3,7]nonane hydrochloride typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of a suitable amine with an epoxide in the presence of a strong acid, such as hydrochloric acid, to facilitate the formation of the tricyclic structure.

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process often includes steps such as purification through recrystallization or chromatography to obtain the final product in its hydrochloride salt form.

Chemical Reactions Analysis

Types of Reactions: 8-Oxa-4-azatricyclo[4.2.1.0,3,7]nonane hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur, where the nitrogen or oxygen atoms in the tricyclic structure are replaced by other functional groups.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base like sodium hydroxide.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce amines or alcohols.

Scientific Research Applications

8-Oxa-4-azatricyclo[4.2.1.0,3,7]nonane hydrochloride has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and antiviral activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 8-oxa-4-azatricyclo[4.2.1.0,3,7]nonane hydrochloride involves its interaction with specific molecular targets. The compound’s tricyclic structure allows it to bind to enzymes or receptors, potentially inhibiting their activity or altering their function. The exact pathways and targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

    4-Azatricyclo[4.2.1.0,3,7]nonane Hydrochloride: Similar tricyclic structure but lacks the oxygen atom.

    Octahydro-3,5-methanocyclopenta[b]pyrrole Hydrochloride: Another tricyclic compound with different substituents.

Uniqueness: 8-Oxa-4-azatricyclo[4.2.1.0,3,7]nonane hydrochloride is unique due to the presence of both oxygen and nitrogen atoms within its tricyclic framework. This combination imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.

Properties

CAS No.

2703781-99-9

Molecular Formula

C7H12ClNO

Molecular Weight

161.6

Purity

95

Origin of Product

United States

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